N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide

PDHK1 inhibition Cancer metabolism Kinase inhibitor

N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide (CAS 500138-41-0, C18H12N4O3S2) is a synthetic, dual thiazole- and furan-containing carboxamide derivative. It is patented by Merck Sharp & Dohme Corp.

Molecular Formula C18H12N4O3S2
Molecular Weight 396.4 g/mol
Cat. No. B12853826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide
Molecular FormulaC18H12N4O3S2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4
InChIInChI=1S/C18H12N4O3S2/c23-15(21-17-19-7-9-26-17)12-3-1-11(2-4-12)13-5-6-14(25-13)16(24)22-18-20-8-10-27-18/h1-10H,(H,19,21,23)(H,20,22,24)
InChIKeyVEYGXIMSGSRNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide: A Bis-Thiazole PDHK1 Inhibitor for Oncology Research


N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide (CAS 500138-41-0, C18H12N4O3S2) is a synthetic, dual thiazole- and furan-containing carboxamide derivative. It is patented by Merck Sharp & Dohme Corp. as a small-molecule inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [1]. The compound is under investigation as a potential therapeutic agent for metastatic and solid tumors, targeting metabolic pathways in cancer [1]. It is primarily offered by specialized chemical vendors for preclinical research with a typical purity of 97% .

Why In-Class Thiazole Carboxamides Cannot Replace N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide


Generic substitution among thiazole carboxamide analogues is not scientifically valid due to the steep structure-activity relationship (SAR) demonstrated in this chemical series. The specific bis-thiazole and central phenyl-furan scaffold of this compound is designed for a distinct target, PDHK1, whereas close structural relatives in the patent family show divergent selectivity profiles [1]. Even minor modifications to the heterocyclic core or the amide linkage positions can drastically alter potency, as evidenced by the range of IC50 values (from 19 nM to 77 nM) for different compounds within the same PDHK1 inhibitor patent family [2]. Without quantitative head-to-head data confirming target engagement equivalence, swapping this compound for a generic analog risks invalidating experimental models.

Quantitative Differentiation Evidence for N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide


PDHK1 Inhibitory Activity: Target Engagement Context Within Patent Family

This compound is identified as a PDHK1 inhibitor in the Merck patent family, a target relevant to cancer metabolism. While the exact IC50 for this specific compound is not disclosed in the accessed public data, closely related analogs within the same patent (US8871934, covering PDHK inhibitors) exhibit IC50 values ranging from 19 nM to 77 nM in kinase activity assays [1]. This range establishes the class-level potency benchmark against which this compound's activity should be experimentally compared. The identity of the target (PDHK1) differentiates it from other thiazole carboxamides targeting alternative kinases like Akt, STING, or HDAC8 [2].

PDHK1 inhibition Cancer metabolism Kinase inhibitor

Structural Uniqueness and Selectivity Profile Inferred from Scaffold

The compound possesses a unique N,5-diaryl-furan-2-carboxamide core with dual thiazole substituents, a scaffold distinct from the benzothiazole, thiazolidinedione, or monothiazole cores found in other inhibitors with the same molecular formula (e.g., HDAC8-IN-3, CAS 2432825-93-7) . This structural divergence is critical; HDAC8-IN-3, despite sharing the formula C18H12N4O3S2, is a potent HDAC8 inhibitor (IC50 9.3 µM) with no reported PDHK1 activity . This demonstrates that the specific arrangement of heterocycles dictates target selectivity, making the bis-thiazole-furan architecture a key differentiator for PDHK1-focused applications.

Kinase selectivity Structure-activity relationship Scaffold hopping

Purity Profile for Reproducible In Vitro Studies

The compound is offered at a defined purity of 97%, a baseline for reproducible research. This contrasts with generic compound libraries where purity can vary significantly. While a specific comparator is not available here, this specification is critical for quantitative pharmacology assays where impurities above 5% can lead to erroneous activity readings .

Compound purity Reproducibility Quality control

Optimal Application Scenarios for N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide Based on Evidence


Probing PDHK1-Dependent Metabolic Reprogramming in Cancer

This compound is best applied as a tool inhibitor to interrogate PDHK1's role in shifting cancer cell metabolism from oxidative phosphorylation to glycolysis (the Warburg effect). The evidence of its target class, PDHK1 inhibition [1], makes it suitable for use in cell lines with confirmed PDHK1 dependency. Researchers should include a structurally matched inactive analog or a known PDHK1 inhibitor with a published IC50 (e.g., from the 19-77 nM range) as a positive control to benchmark its cellular activity [2].

Chemical Probe Differentiation in Kinase Selectivity Panels

Given its unique bis-thiazole-furan scaffold, a key application is its use in kinase selectivity panels to differentiate PDHK1 from other off-target kinases like HDAC8 [1]. A study design comparing N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide with HDAC8-IN-3 (IC50 9.3 µM) would elucidate scaffold-specific selectivity, providing crucial SAR data for medicinal chemistry optimization campaigns [2].

In Vivo Oncology Model with Controlled Pharmacokinetic Baseline

For in vivo xenograft or syngeneic mouse models of solid tumors, this compound can serve as a starting point for proof-of-concept studies targeting PDHK1. The 97% purity specification [1] supports formulation consistency. Since in vivo PK data is absent, a pilot study with intraperitoneal or oral administration should first establish plasma exposure levels before efficacy readouts are interpreted.

Quote Request

Request a Quote for N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.